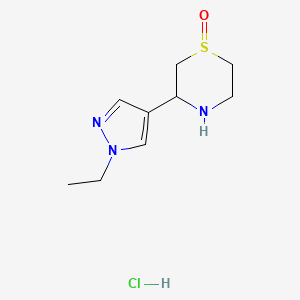

3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one hydrochloride

描述

3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one hydrochloride is a useful research compound. Its molecular formula is C9H16ClN3OS and its molecular weight is 249.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one hydrochloride, with the CAS number 1798756-78-1, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C₉H₁₆ClN₃OS

Molecular Weight: 249.76 g/mol

IUPAC Name: 3-(1-ethylpyrazol-4-yl)-1,4-thiazinane 1-oxide; hydrochloride

SMILES: CCN1C=C(C=N1)C2CS(=O)CCN2.Cl

Biological Activity

The biological activity of this compound primarily revolves around its potential as an antimicrobial and anticancer agent, as well as its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one exhibit significant antimicrobial properties. The thiomorpholine ring structure is believed to enhance these effects by interfering with bacterial cell wall synthesis or function.

| Compound | Activity | Mechanism |

|---|---|---|

| 3-(1-Ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one | Antimicrobial | Inhibition of cell wall synthesis |

| Related Pyrazole Derivatives | Antifungal | Disruption of fungal cell membranes |

Anticancer Properties

The compound has been investigated for its potential role in cancer therapy. It is hypothesized to inhibit heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization of numerous oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby inducing apoptosis in cancer cells.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Folding: By targeting HSP90, it disrupts the folding and stability of client proteins essential for tumor growth.

- Antimicrobial Mechanisms: The thiomorpholine moiety may interact with bacterial enzymes or structural components critical for survival.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound. For instance:

- Synthesis Methods: Various synthetic routes have been explored to enhance yield and purity, often involving cyclization reactions that incorporate the pyrazole and thiomorpholine components.

- Biological Assays: Preliminary assays have indicated promising results in both antimicrobial and anticancer activities, warranting further investigation into their efficacy and safety profiles.

科学研究应用

Medicinal Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In one study, various substituted pyrazole derivatives were synthesized and tested for their antibacterial and antifungal activities. The presence of the thiomorpholine moiety in 3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one hydrochloride enhances its bioactivity against several strains of bacteria, including Gram-positive and Gram-negative bacteria .

Potential as Anticancer Agents

Compounds containing pyrazole rings have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, certain pyrazole derivatives have shown promise in inhibiting cancer cell lines by targeting metabolic pathways critical for tumor growth .

Neurological Applications

There is emerging interest in the use of pyrazole derivatives for treating neurological disorders. Some studies suggest that these compounds may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and other forms of dementia by modulating neuroinflammatory responses .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized a series of pyrazole derivatives, including this compound. The compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antimicrobial activity .

Case Study 2: Neuroprotective Effects

A study conducted on the neuroprotective effects of pyrazole derivatives revealed that this compound could reduce oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic applications in neurodegenerative diseases .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one hydrochloride, and what are their key reaction conditions?

The compound is synthesized via multi-step heterocyclic reactions. A common approach involves:

- Step 1: Condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with thiomorpholinone precursors under acidic conditions (e.g., HCl catalysis).

- Step 2: Hydrochloride salt formation via treatment with HCl in polar solvents (e.g., water/ethanol mixtures) at 0–50°C .

- Key Conditions: Reaction yields (~52–60%) depend on temperature control, stoichiometric ratios, and purification via recrystallization. For analogs, microwave-assisted synthesis has been reported to reduce reaction times .

Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?

- Spectroscopy: ¹H/¹³C NMR confirms the pyrazole and thiomorpholinone moieties. The ethyl group (δ ~1.3–1.5 ppm) and thiomorpholinone sulfur (δ ~170–180 ppm in ¹³C) are diagnostic .

- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and hydrogen bonding. For example, the pyrazole ring’s planarity and thiomorpholinone chair conformation are validated .

Q. What methodologies are recommended for assessing the purity of this compound in research settings?

- HPLC/LC-MS: Purity ≥95% is achieved using C18 columns with acetonitrile/water gradients. Retention times correlate with analogs (e.g., 3-(trifluoromethyl)pyrazole derivatives) .

- Elemental Analysis: Matches calculated C, H, N, S, and Cl percentages (e.g., Mol. Wt. 243.68 for related compounds) .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound when scaling up synthesis?

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while ethanol/water mixtures enhance hydrochloride precipitation .

- Catalyst Screening: Lewis acids (e.g., ZnCl₂) or microwave irradiation reduce side reactions in pyrazole-thiomorpholinone coupling .

- Yield Tracking: Monitor intermediates via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and adjust stoichiometry to minimize byproducts .

Q. What are the common challenges in characterizing the thiomorpholinone ring system in this compound, and how can they be addressed?

- Dynamic Stereochemistry: The thiomorpholinone sulfur’s oxidation state (λ⁴) causes conformational flexibility. Low-temperature NMR (−40°C) stabilizes rotamers for accurate analysis .

- Crystallization Issues: Co-crystallization with water or solvents may distort bond lengths. Use anhydrous conditions and SHELXD for phase refinement .

Q. Are there known discrepancies in reported synthetic methods for pyrazole-thiomorpholinone derivatives, and how can they be resolved?

- Contradictions: Some protocols report HCl gas for salt formation, while others use aqueous HCl. Comparative studies show aqueous HCl (1–2 M) reduces decomposition risks .

- Reproducibility: Validate reaction conditions using high-purity starting materials (e.g., CAS 1004452-03-2 for pyrazole intermediates) and replicate HPLC retention times .

属性

IUPAC Name |

3-(1-ethylpyrazol-4-yl)-1,4-thiazinane 1-oxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS.ClH/c1-2-12-6-8(5-11-12)9-7-14(13)4-3-10-9;/h5-6,9-10H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHINXUBHIPTOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2CS(=O)CCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。